molecular formula C15H19F2NO3 B6725082 2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid

2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid

Cat. No.: B6725082
M. Wt: 299.31 g/mol
InChI Key: GKXHXUNTMXCKRD-UHFFFAOYSA-N
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Description

2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid is an organic compound that features a piperidine ring substituted with a difluorophenoxy group and a butanoic acid moiety

Properties

IUPAC Name

2-[4-(2,4-difluorophenoxy)piperidin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-2-13(15(19)20)18-7-5-11(6-8-18)21-14-4-3-10(16)9-12(14)17/h3-4,9,11,13H,2,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXHXUNTMXCKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenoxy Group: This step involves the reaction of the piperidine derivative with 2,4-difluorophenol under suitable conditions to form the difluorophenoxy-substituted piperidine.

    Attachment of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The difluorophenoxy group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluorophenoxy group and piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: This compound shares the difluorophenyl group but differs in the rest of the structure.

    4-(2,4-Difluorophenoxy)piperidine: Similar in structure but lacks the butanoic acid moiety.

Uniqueness

2-[4-(2,4-Difluorophenoxy)piperidin-1-yl]butanoic acid is unique due to the combination of the difluorophenoxy group, piperidine ring, and butanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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